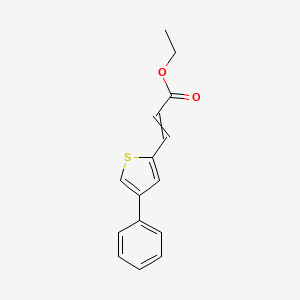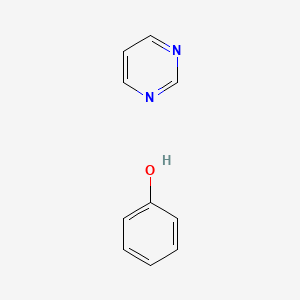![molecular formula C23H20INO B14184088 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 847821-26-5](/img/structure/B14184088.png)
4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the reaction of 4-methoxynaphthalene with an appropriate ethenylating agent under controlled conditions to form the ethenyl intermediate.
Quinolinium Core Formation: The intermediate is then reacted with a quinoline derivative in the presence of a methylating agent to form the quinolinium core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinolinium and naphthalene derivatives.
Scientific Research Applications
4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide can be compared with similar compounds such as:
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: This compound shares the methoxynaphthalene moiety but lacks the quinolinium core and ethenyl linkage.
N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has a similar naphthalene structure but differs in its overall molecular framework and functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
847821-26-5 |
|---|---|
Molecular Formula |
C23H20INO |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
4-[2-(4-methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C23H20NO.HI/c1-24-16-15-18(20-8-5-6-10-22(20)24)12-11-17-13-14-23(25-2)21-9-4-3-7-19(17)21;/h3-16H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JCLAPNZHZMIYAZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C4=CC=CC=C34)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

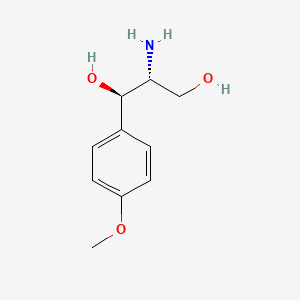


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)

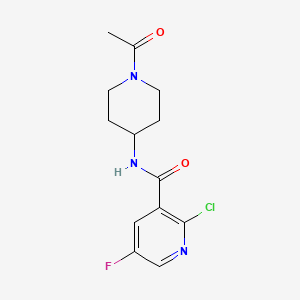
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
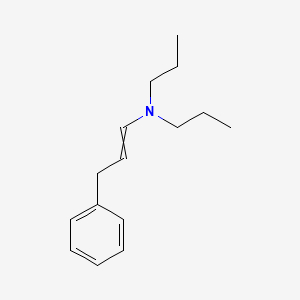
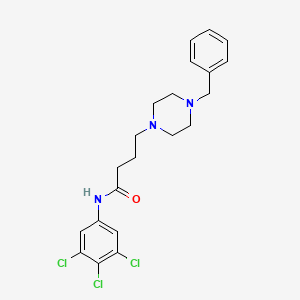
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
